molecular formula C12H12ClN3 B2856852 N-benzyl-4-chloro-6-methylpyrimidin-2-amine CAS No. 25710-11-6

N-benzyl-4-chloro-6-methylpyrimidin-2-amine

Cat. No.: B2856852
CAS No.: 25710-11-6
M. Wt: 233.7
InChI Key: CXCLPGFYAWUDEC-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-6-methylpyrimidin-2-amine (CAS 25710-11-6) is a high-purity chemical intermediate with the molecular formula C12H12ClN3 and a molecular weight of 233.70 g/mol . This compound features a chloromethylpyrimidine core that is strategically functionalized, making it a versatile scaffold in synthetic and medicinal chemistry. The chloro and methyl substituents on the pyrimidine ring, along with the N-benzyl group, create a multifunctional building block ideal for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions . Its primary research value lies in its role as a key precursor in the synthesis of N-arylpyrimidin-2-amine derivatives, which are explored for their biological activities . The 4-chloro group is a particularly reactive site, allowing for palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, to introduce new carbon scaffolds . Furthermore, the compound serves as a critical intermediate in the development of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-benzyl-4-chloro-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9-7-11(13)16-12(15-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCLPGFYAWUDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-6-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high quality of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 4 is susceptible to nucleophilic displacement under specific conditions. Activation strategies and reaction pathways include:

Amine Substitution

The N-nitroso group has been employed to activate chloro-pyrimidines for NAS with amines. For example:

  • Reaction : Substitution of the chloro group with primary/secondary amines (e.g., morpholine, piperidine).

  • Conditions : Nitrosation with NaNO₂/HCl, followed by amine addition in polar aprotic solvents (DMF, DMSO) at 60–80°C .

  • Yield : 70–85% for pyrimidine-4,6-diamines .

Thiol Substitution

Thiols (e.g., benzylthiol) displace the chloro group in the presence of a base:

  • Reaction :
    N Benzyl 4 chloro 6 methylpyrimidin 2 amine+ArSHK2CO3,DMFN Benzyl 4 arylthio 6 methylpyrimidin 2 amine\text{N Benzyl 4 chloro 6 methylpyrimidin 2 amine}+\text{ArSH}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N Benzyl 4 arylthio 6 methylpyrimidin 2 amine}

  • Applications : Useful for synthesizing sulfanyl derivatives with enhanced biological activity.

Transition Metal-Catalyzed Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Reaction : Coupling with aryl/heteroaryl boronic acids at position 4.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, acetonitrile/water (1:1), 78°C under N₂ .

  • Example : Synthesis of 4-(pyridin-3-yl)-6-methylpyrimidin-2-amine derivatives (74% yield) .

Buchwald-Hartwig Amination

  • Reaction : Replacement of chloro with aryl/alkyl amines.

  • Conditions : PdCl₂(PPh₃)₂, xantphos ligand, NaOtBu, toluene, reflux .

  • Yield : 35–56% for N-aryl derivatives .

Functionalization of the Benzyl Group

The N-benzyl moiety undergoes modifications:

Oxidation

  • Reaction : Controlled oxidation to N-benzoyl derivatives.

  • Agents : KMnO₄ or CrO₃ in acidic media .

  • Outcome : Introduces ketone functionality for further derivatization.

Hydrogenolysis

  • Reaction : Cleavage of the benzyl group under H₂/Pd-C.

  • Conditions : EtOH, RT, 12 hours .

  • Application : Deprotection to yield 4-chloro-6-methylpyrimidin-2-amine .

Electrophilic Substitution

The methyl group at position 6 participates in radical halogenation:

  • Reaction : Bromination using NBS (N-bromosuccinimide) under UV light.

  • Product : 6-(Bromomethyl)-N-benzyl-4-chloropyrimidin-2-amine .

  • Application : Intermediate for synthesizing alkylating agents.

Cyclization Reactions

The compound serves as a precursor in heterocycle formation:

  • Reaction : Condensation with thiourea to form thiazolo[4,5-d]pyrimidines.

  • Conditions : HCl/EtOH, reflux .

  • Yield : 60–75% .

Mechanistic Insights

  • Chloro Group Reactivity : Enhanced by electron-withdrawing effects of adjacent substituents, facilitating NAS and cross-couplings .

  • Steric Effects : The N-benzyl group at position 2 may hinder reactivity at position 4, necessitating optimized catalytic systems .

  • Regioselectivity : Substitutions occur preferentially at position 4 due to lower steric hindrance compared to position 6 .

Scientific Research Applications

Synthesis of N-benzyl-4-chloro-6-methylpyrimidin-2-amine

The synthesis of this compound typically involves the Buchwald-Hartwig amination protocol, which allows for the introduction of the benzyl group onto the pyrimidine scaffold. This method utilizes palladium catalysts and specific ligands to facilitate the reaction under optimized conditions, yielding moderate to high yields of the desired product .

Antifungal and Pesticidal Properties

This compound exhibits notable antifungal activity, making it a candidate for agricultural applications as a pesticide. Its structural features contribute to its efficacy against various fungal pathogens, which is crucial for crop protection .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly against several kinases such as Bcr-Abl kinase and glycogen synthase kinase 3 (GSK3). The inhibition of these enzymes is significant in cancer therapy, especially for conditions like chronic myeloid leukemia where Bcr-Abl plays a pivotal role .

Anticancer Activity

The compound's derivatives have been explored for their anticancer properties. For example, modifications to the pyrimidine structure can enhance its selectivity and potency against different cancer cell lines . The ability to inhibit specific cancer pathways positions this compound as a promising candidate in drug development.

Case Study: Synthesis and Evaluation

A study reported the synthesis of various N-aryl derivatives of pyrimidin-2-amines using optimized conditions that yielded compounds with significant biological activities. The synthesized derivatives were evaluated for their antifungal and anticancer properties, demonstrating that structural modifications could lead to enhanced efficacy .

Case Study: Structure–Activity Relationship

Research has focused on understanding the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound. By altering substituents on the pyrimidine ring, researchers have identified key modifications that improve biological activity against targeted enzymes and cancer cells .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Antifungal ActivityEffective against various fungal pathogens, potential use as a pesticide
Enzyme InhibitionInhibits kinases like Bcr-Abl and GSK3; relevant in cancer therapy
Anticancer PropertiesModifications enhance selectivity against cancer cell lines

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

A systematic comparison of N-benzyl-4-chloro-6-methylpyrimidin-2-amine with structurally related pyrimidine compounds reveals critical differences in substituents, physicochemical properties, and biological relevance. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features/Applications References
This compound C₁₂H₁₂ClN₃ 233.70 4-Cl, 6-CH₃, 2-NH-benzyl ABCG2 inhibition; kinase inhibitor scaffold
N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine C₁₇H₁₄FN₅O₂ 347.33 4-NH-(4-fluoro-3-nitrophenyl), 6-CH₃, 2-Ph Low synthetic yield (12.5%); ABCG2 inhibition
N-(3-bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine C₁₇H₁₅BrN₄ 367.23 4-NH-(3-bromophenyl), 6-CH₃, 2-Ph Moderate yield (22.1%); antitumor potential
5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₈ClN₅ 363.82 5-Cl, 6-CH₃, 4-NH-phenethyl, 2-pyridinyl Methionine aminopeptidase inhibition
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C₂₃H₁₈N₄O₂ 406.42 2-(4-nitrophenyl), 6-Ph, 4-NH-benzyl High molecular weight; nitro group enhances π-stacking
6-chloro-N,N-dimethylpyrimidin-4-amine C₆H₉ClN₄ 172.62 6-Cl, 4-N(CH₃)₂ Simplified structure; high polarity

Research Findings and Implications

Substituent Effects on Reactivity and Bioactivity

  • Chloro and Methyl Groups: The 4-chloro and 6-methyl groups in this compound enhance electrophilicity at the pyrimidine core, facilitating nucleophilic substitution reactions. These groups also improve metabolic stability compared to non-halogenated analogs .
  • Benzyl vs. Aryl Substituents : The benzyl group at position 2 increases lipophilicity (logP ~2.5), favoring membrane permeability in cellular assays. In contrast, analogs with nitro (e.g., ) or pyridinyl groups (e.g., ) exhibit reduced solubility but enhanced π-π interactions in protein binding .
  • Synthetic Yields : Derivatives with bulky substituents (e.g., 3-bromophenyl in ) show lower yields (<25%) due to steric hindrance during nucleophilic aromatic substitution, whereas simpler analogs (e.g., dimethylamine in ) achieve higher yields.

Biological Activity

N-benzyl-4-chloro-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C12H12ClN3
  • Molecular Weight : Approximately 233.7 g/mol
  • Structure : Characterized by a pyrimidine core with a benzyl group and a chlorine atom at the 4-position.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Antiviral Properties : Preliminary studies suggest antiviral potential, although specific mechanisms and targets remain to be fully elucidated.
  • Anticancer Effects : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Notably, it has demonstrated cytotoxicity against several human cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites or allosteric sites, thus modulating their activity.
  • Receptor Interaction : It may act as a receptor antagonist, blocking natural ligands from activating receptors and altering downstream signaling pathways.

Case Studies

  • Cytotoxicity Studies :
    • A study evaluated the antiproliferative effects of various compounds related to this compound against cancer cell lines. The compound exhibited IC50 values of 5.9 µM against A549 cells, significantly lower than standard chemotherapeutics like Cisplatin .
  • Apoptosis Induction :
    • The compound was shown to induce apoptosis in A549 cells in a dose-dependent manner, with late apoptotic rates reaching up to 65% at higher concentrations .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer5.9 (A549)Induces apoptosis
CisplatinAnticancer15.37 (A549)Standard chemotherapeutic
N-benzyl-6-chloro-2-methylpyrimidin-4-amineAntimicrobialN/AEffective against bacterial strains

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-benzyl-4-chloro-6-methylpyrimidin-2-amine, and what analytical techniques are critical for confirming its purity and structure?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-6-methylpyrimidin-2-amine with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .
  • Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substitution patterns and functional groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal studies (e.g., using SHELX software ) resolve bond lengths, angles, and crystal packing .

Q. How is the biological activity of This compound evaluated in antimicrobial research?

  • Methodology :

  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity screening : Assess selectivity via mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial efficacy from general toxicity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported synthetic yields or byproduct formation for this compound?

  • Optimization via Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, stoichiometry) identifies optimal conditions to minimize side products (e.g., di-substituted impurities) .
  • Advanced Analytical Techniques :

  • HPLC-MS : Quantifies reaction intermediates and byproducts in real-time .
  • Multivariate Analysis : Correlates reaction conditions with yield discrepancies reported in literature .

Q. How does X-ray crystallography contribute to understanding the molecular conformation and intermolecular interactions of This compound?

  • Structural Insights :

  • Dihedral Angles : The benzyl group forms a dihedral angle of ~12.8° with the pyrimidine ring, influencing steric interactions .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the conformation, while weak C–H⋯π interactions dictate crystal packing .
    • Software Tools : SHELXL refines high-resolution data, enabling precise determination of bond lengths (e.g., C–Cl: 1.73 Å) and thermal displacement parameters .

Q. What computational approaches are used to model the electronic structure and reactivity of this pyrimidine derivative?

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for further functionalization .
  • Molecular Docking : Screens binding affinity with biological targets (e.g., bacterial enzymes) to rationalize observed antimicrobial activity .

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